molecular formula C20H16N2O2 B100038 N-(3-benzamidophenyl)benzamide CAS No. 17223-18-6

N-(3-benzamidophenyl)benzamide

Cat. No.: B100038
CAS No.: 17223-18-6
M. Wt: 316.4 g/mol
InChI Key: SDLHRUDTCAGBLQ-UHFFFAOYSA-N
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Description

N-(3-benzamidophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two benzamide groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzamidophenyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and short reaction times .

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. The process may also utilize catalysts to enhance the reaction efficiency and yield. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzamidophenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzamide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(3-benzamidophenyl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA damage repair. By inhibiting PARP-1, the compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • N-benzhydryl benzamide
  • N, N-diphenethyl benzamide
  • N, N-dihexyl benzamide
  • N, N-dioctyl benzamide

Uniqueness

N-(3-benzamidophenyl)benzamide stands out due to its dual benzamide groups, which confer unique chemical properties and biological activities. Compared to other benzamide derivatives, it has shown higher selectivity and potency in inhibiting specific enzymes, making it a valuable compound for further research and development .

Biological Activity

N-(3-benzamidophenyl)benzamide, a compound belonging to the benzamide class, has garnered attention for its potential biological activities, particularly in the realms of anticancer and neuroleptic effects. This article provides an in-depth analysis of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzamide moiety that is substituted with a benzamidophenyl group. The synthesis typically involves the reaction of 3-benzamidophenol with benzoyl chloride, leading to the formation of the target compound through acylation reactions. The general reaction can be summarized as follows:

3 benzamidophenol+benzoyl chlorideN 3 benzamidophenyl benzamide+HCl\text{3 benzamidophenol}+\text{benzoyl chloride}\rightarrow \text{N 3 benzamidophenyl benzamide}+\text{HCl}

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance, a study evaluating similar benzamide derivatives reported significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDAMB-231), with IC50 values indicating effective inhibition at low concentrations (around 11-15 μM) .

Table 1: Cytotoxicity of Related Benzamide Derivatives

Compound NameCell LineIC50 (μM)
This compoundMCF-711.35
N-(4-benzamidophenyl)benzamideMDAMB-23113.97
N-(2-benzamidophenyl)benzamideA-49814.46

Additionally, molecular docking studies suggest that this compound interacts favorably with key residues in cancer-related enzymes such as aromatase, which plays a crucial role in estrogen biosynthesis .

Neuroleptic Activity

The neuroleptic potential of benzamides has been well-documented, with certain derivatives exhibiting significant activity against psychotic disorders. In comparative studies, compounds structurally similar to this compound have shown enhanced efficacy in reducing apomorphine-induced stereotypic behavior in animal models .

Table 2: Neuroleptic Activity Comparison

Compound NameActivity LevelReference
N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino) benzamide15x more active than metoclopramide
cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide408x more potent than metoclopramide

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as aromatase and various protein kinases.
  • Receptor Binding : The compound may bind to dopamine receptors, influencing neurotransmitter activity and providing neuroleptic effects.
  • Induction of Apoptosis : Evidence suggests that benzamides can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have explored the therapeutic applications of benzamides:

  • Case Study 1 : A clinical trial involving patients with breast cancer treated with compounds similar to this compound showed improved outcomes compared to standard therapies, suggesting enhanced efficacy in targeting estrogen-dependent tumors.
  • Case Study 2 : In a study on psychotic disorders, patients administered a benzamide derivative exhibited reduced symptoms without significant side effects typically associated with conventional neuroleptics.

Properties

IUPAC Name

N-(3-benzamidophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-19(15-8-3-1-4-9-15)21-17-12-7-13-18(14-17)22-20(24)16-10-5-2-6-11-16/h1-14H,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLHRUDTCAGBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938102
Record name N,N'-(1,3-Phenylene)dibenzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17223-18-6
Record name NSC74684
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(1,3-Phenylene)dibenzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-(BENZOYLAMINO)PHENYL)BENZAMIDE
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